methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
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Overview
Description
“Methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate” is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 . It is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Known properties include its molecular formula (C16H15NO4) and molecular weight (285.29) .Scientific Research Applications
Photophysical Properties and Synthesis
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives have been synthesized, showcasing unique characters in luminescence properties when different groups are substituted, such as methoxy and cyano groups. These substitutions significantly influence the quantum yield and luminescent characteristics in various solvents (Kim et al., 2021).
Schiff Base Compounds
Schiff base compounds derived from ethyl-4-amino benzoate, including those with 2-hydroxy-3-ethoxy benzaldehyde and 2-hydroxy-1-naphthaldehyde, have been synthesized. These compounds show potential in optical nonlinear properties, with significant nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).
Physico-Chemical Properties of Beta-Adrenolytics
The physico-chemical properties of compounds derived from 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates have been studied for potential ultra-short beta-adrenolytic activity. This research includes examining their lipophilicity, surface activity, adsorbability, and other parameters crucial for understanding the relationship between structure and biological activity (Stankovicová et al., 2014).
Photophysical Studies of Silicon-Containing Compounds
Photophysical studies of silicon-containing bis-azomethines, including compounds with dimethylsilane spacer and methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate derivatives, have shown them to be effective UV light-absorbing and fluorescent materials. This is influenced by the polarity of solvents and the nature of substituents in the aromatic ring (Zaltariov et al., 2015).
Magnetic Refrigeration and Slow Magnetic Relaxation
Studies involving tetranuclear lanthanide cages with ligands derived from this compound have revealed their significance in magnetic refrigeration and slow magnetic relaxation. This research opens avenues for exploring such compounds in advanced magnetic and electronic applications (Sheikh et al., 2014).
Safety and Hazards
The safety and hazards associated with “methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate” are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions. It is intended for research use only and is not intended for diagnostic or therapeutic use .
Properties
IUPAC Name |
methyl 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-4-6-12(15(14)18)10-17-13-7-3-5-11(9-13)16(19)21-2/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQJRDNQOPPUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.